molecular formula C6H8O3 B13005539 (1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylicacid

(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylicacid

Katalognummer: B13005539
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: WWOUNQUZFPEFBG-YUPRTTJUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,5S,6S)-rel-2-Oxabicyclo[310]hexane-6-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopropanation reaction, where a suitable diene or alkene is treated with a carbenoid reagent to form the bicyclic structure. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity (1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications .

Wissenschaftliche Forschungsanwendungen

(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific stereochemistry and the presence of both an oxirane and a cyclopropane ring. This combination of features imparts distinct reactivity and potential for diverse applications compared to its analogs .

Eigenschaften

Molekularformel

C6H8O3

Molekulargewicht

128.13 g/mol

IUPAC-Name

(1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C6H8O3/c7-6(8)4-3-1-2-9-5(3)4/h3-5H,1-2H2,(H,7,8)/t3-,4-,5-/m0/s1

InChI-Schlüssel

WWOUNQUZFPEFBG-YUPRTTJUSA-N

Isomerische SMILES

C1CO[C@H]2[C@@H]1[C@@H]2C(=O)O

Kanonische SMILES

C1COC2C1C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.